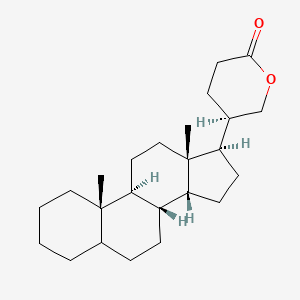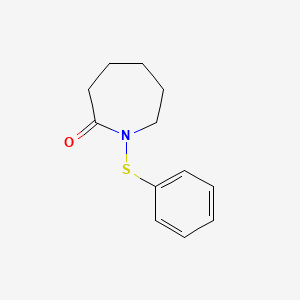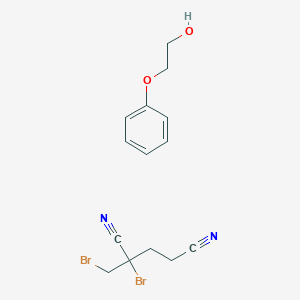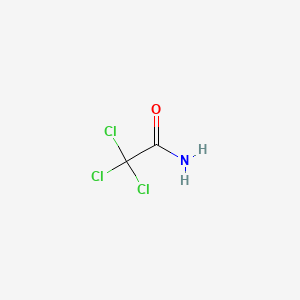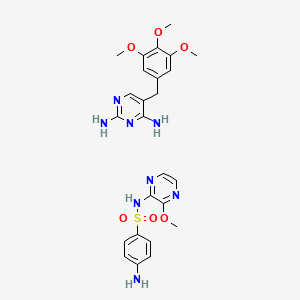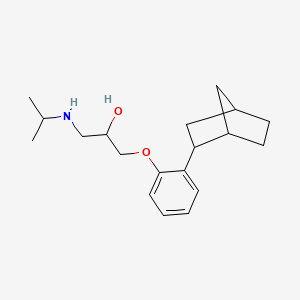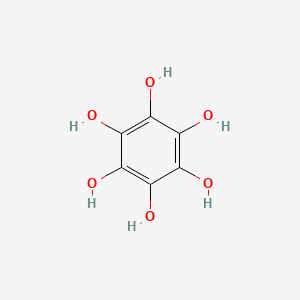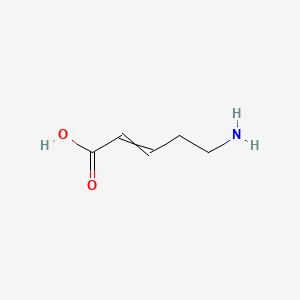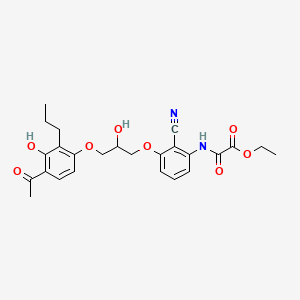![molecular formula C23H27N5O2 B1219297 4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has demonstrated potential in cancer treatment. It has been evaluated as a tubulin-polymerization inhibitor targeting the colchicine site, contributing to the discovery of new compounds with antitumor activity. Specifically, derivatives of the compound exhibited significant in vitro cytotoxic activity, inhibited tubulin assembly, and disrupted microtubule formation, indicating their potential as cancer therapeutics (Wang et al., 2014).
Antidepressant Activity
The compound and its derivatives have been studied for their potential antidepressant effects. In particular, it has been shown that the compound's action involves modulating levels of neurotransmitters like norepinephrine, serotonin, and dopamine, essential in the pathophysiology of depression. Moreover, the compound's antidepressant-like effect involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting its potential therapeutic application in treating depression (Dhir & Kulkarni, 2011).
Pharmacological Applications
Studies have also examined the compound's pharmacological relevance by exploring its interaction with other pharmacological agents and biological activities. The compound has shown potential in improving the efficacy of chemotherapy drugs, offering a strategy for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020). Additionally, its derivatives have been involved in the synthesis of key intermediates of anti-HCV drugs, indicating its utility in developing treatments for hepatitis C (Chenhon, 2015).
Biological and Chemical Properties
The compound and its derivatives have been a subject of interest in exploring their biological and chemical properties. Research has been directed towards understanding the structural, thermophysical, and reactivity properties of these compounds. For instance, the thermophysical characterization of the compound's derivatives in different solvents provided insights into their structural modifications and the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation, which are crucial for their potential applications in various fields (Godhani et al., 2013).
Propiedades
Nombre del producto |
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
|---|---|
Fórmula molecular |
C23H27N5O2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-[(1-cyclopentyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H27N5O2/c1-30-21-14-17(10-11-20(21)29)22(23-24-25-26-28(23)19-8-4-5-9-19)27-13-12-16-6-2-3-7-18(16)15-27/h2-3,6-7,10-11,14,19,22,29H,4-5,8-9,12-13,15H2,1H3 |
Clave InChI |
ZLKIBTOQISIPFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C2=NN=NN2C3CCCC3)N4CCC5=CC=CC=C5C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



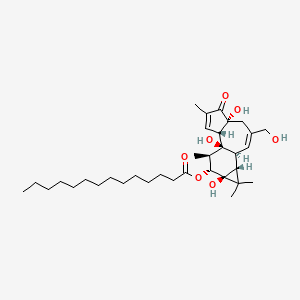

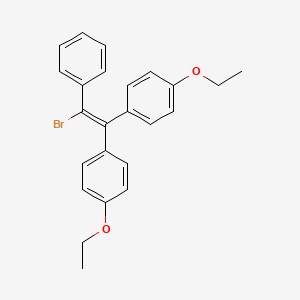
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
